Ethyl itaconate

Descripción general

Descripción

El monoetilo itaconato es un derivado éster del ácido itacónico, un compuesto natural producido por ciertos hongos. Es conocido por su papel en diversos procesos químicos y biológicos, particularmente en el campo del inmunometabolismo.

Mecanismo De Acción

El monoetilo itaconato ejerce sus efectos a través de diversos objetivos moleculares y vías:

Regulación de la respuesta inmunitaria: Inhibe la succinato deshidrogenasa, afectando el ciclo del ácido tricarboxílico y reduciendo la inflamación.

Efectos antioxidantes: Activa la vía del factor 2 relacionado con el factor eritroide 2 nuclear, mejorando la expresión de genes antioxidantes.

Transducción de señales: El monoetilo itaconato modula las vías de señalización como el eje ATF3–IκBζ y la vía del estimulador de genes de interferón, contribuyendo a sus efectos antiinflamatorios e inmunomoduladores.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El monoetilo itaconato se puede sintetizar mediante la esterificación del ácido itacónico con etanol. La reacción suele implicar el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido itacónico a monoetilo itaconato.

Métodos de producción industrial: En un entorno industrial, la producción de monoetilo itaconato implica el mismo proceso de esterificación pero a una escala mayor. La reacción se lleva a cabo en grandes reactores con agitación continua y temperatura controlada para optimizar el rendimiento y la pureza. El producto se purifica luego mediante destilación o recristalización para eliminar cualquier material de partida no reaccionado y subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: El monoetilo itaconato sufre diversas reacciones químicas, entre ellas:

Oxidación: El monoetilo itaconato se puede oxidar para producir ácido itacónico u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el monoetilo itaconato en sus derivados alcohólicos correspondientes.

Sustitución: El grupo éster en el monoetilo itaconato puede sufrir reacciones de sustitución nucleófila, lo que lleva a la formación de diferentes derivados de éster.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones ácidas o básicas.

Principales productos formados:

Oxidación: Ácido itacónico y otros derivados oxidados.

Reducción: Derivados alcohólicos del monoetilo itaconato.

Sustitución: Diversos derivados de éster dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El monoetilo itaconato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de diversos polímeros y copolímeros. Su estructura única permite la creación de materiales con propiedades específicas.

Comparación Con Compuestos Similares

El monoetilo itaconato se compara con otros derivados del itaconato como el dimetil itaconato y el 4-octilo itaconato:

Dimetil itaconato: A diferencia del monoetilo itaconato, el dimetil itaconato tiene dos grupos éster, lo que lo hace más hidrófobo y menos polar.

4-Octilo itaconato: Este derivado tiene una cadena alquílica más larga, lo que mejora su permeabilidad a la membrana y lo hace más efectivo en ciertas aplicaciones biológicas.

Compuestos similares:

- Dimetil itaconato

- 4-Octilo itaconato

- Ácido itacónico

El monoetilo itaconato destaca por su equilibrio entre hidrofilia e hidrofobia, lo que lo hace versátil para diversas aplicaciones en investigación e industria.

Actividad Biológica

Ethyl itaconate, a derivative of itaconate, has garnered attention in recent years for its potential biological activities, particularly in the fields of immunology, antimicrobial action, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an α,β-unsaturated dicarboxylic acid that shares structural similarities with itaconate. It is known for its electrophilic properties, which allow it to interact with various biological molecules. The compound is primarily studied for its role in modulating immune responses and its potential therapeutic applications in inflammatory diseases.

Immunomodulatory Effects

This compound has been shown to influence macrophage polarization and cytokine production. Research indicates that itaconate derivatives can shift macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype by inhibiting key metabolic pathways.

- Inhibition of Glycolysis : this compound inhibits glycolysis by targeting enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and aldolase A (ALDOA). This metabolic reprogramming leads to reduced inflammatory responses in macrophages .

- Activation of Nrf2 Pathway : this compound activates the nuclear factor E2-related factor 2 (Nrf2) pathway through alkylation of Kelch-like ECH-associated protein 1 (Keap1), promoting antioxidant responses and enhancing cellular resistance to oxidative stress .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its mechanism includes:

- Inhibition of Isocitrate Lyase : The compound inhibits isocitrate lyase (ICL), a critical enzyme in the glyoxylate shunt that many pathogens utilize for growth. This inhibition has been demonstrated against Mycobacterium tuberculosis and Salmonella enterica, effectively limiting their virulence .

- Impact on Biofilm Formation : this compound has been shown to affect biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, enhancing susceptibility to host immune responses .

Table 1: Summary of Biological Activities of this compound

Case Study: this compound in Acute Lung Injury

A recent study explored the effects of this compound in models of acute lung injury (ALI). The findings suggested that this compound treatment led to:

- Decreased Inflammation : Reduction in inflammatory markers and improved lung function.

- Enhanced Macrophage Function : Promotion of anti-inflammatory macrophage polarization.

- Protection Against Oxidative Stress : Increased levels of antioxidants due to Nrf2 activation .

Future Directions

The biological activity of this compound presents promising avenues for therapeutic development. Its dual role as an immunomodulator and antimicrobial agent makes it a candidate for treating inflammatory diseases and infections. Further research is needed to explore:

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

Propiedades

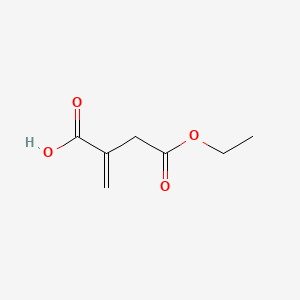

IUPAC Name |

4-ethoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTAGBVNSDJDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347462 | |

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-07-7 | |

| Record name | beta-Monoethyl itaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-MONOETHYL ITACONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Monoethyl Itaconate (MEI) primarily used for in research?

A1: Monothis compound (MEI) is frequently employed as a monomer in the production of various polymers. Research highlights its use in synthesizing Poly(monothis compound) (PMEI), a polymer that exhibits intriguing properties for potential applications. [, , , ]

Q2: What makes the polymerization of MEI unique compared to other similar molecules?

A2: Unlike some alkyl itaconates, bulk polymerization of MEI is characterized as a precipitation polymerization because the resulting PMEI is insoluble in its monomer. []

Q3: Can PMEI interact with other polymers, and if so, how?

A4: Yes, PMEI can form interpolymer complexes with other polymers like Poly(N-vinyl-2-pyrrolidone) (PVP). This interaction is influenced by the solvent used and is characterized by strong hydrogen bonding between the polymers. [, ]

Q4: What applications do copolymers containing MEI show promise in?

A5: Poly(acrylamide-co-monothis compound) (A/MEI) hydrogels have been investigated for their potential in controlled drug delivery systems, particularly for the release of cytarabine. [] Additionally, copolymers of poly(ethylene glycol) monomethacrylate (PEGMA) and MEI have demonstrated potential for drug delivery applications, particularly for Methotrexate (MTX), by influencing swelling properties and drug release profiles. []

Q5: Can MEI be used to modify the properties of other polymers, and how?

A6: Incorporating MEI as a comonomer with acrylonitrile has shown potential in enhancing the properties of resulting copolymers for carbon fiber production. The presence of MEI, along with methyl acrylate, influences the thermal properties and morphology of these copolymers, making them suitable for carbon fiber applications. []

Q6: Does MEI share similar metabolic and immunological effects with its parent compound, Itaconic Acid?

A8: Research suggests that, unlike itaconic acid, MEI is not readily converted into intracellular itaconate within macrophages. While both impact macrophage function, MEI and its derivative, 4-octyl itaconate (4OI), induce a strong electrophilic stress response, contrasting with itaconate and 4-monothis compound (4EI), which exhibit a distinct influence on cytokine production. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.